molecular formula C10H10N4O4S B2584101 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid CAS No. 1172951-03-9

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid

Cat. No.: B2584101
CAS No.: 1172951-03-9
M. Wt: 282.27
InChI Key: IKTSVOUKUVHYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 2-Morpholin-4-yl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxylic Acid

IUPAC Nomenclature and Systematic Naming Conventions

The compound’s systematic name is derived from its fused heterocyclic core and substituents:

  • Parent structure : The thiadiazolo[3,2-a]pyrimidine system consists of a 1,3,4-thiadiazole ring fused to a pyrimidine.
  • Substituents :
    • Position 2 : Morpholin-4-yl group (a six-membered ring containing oxygen and two nitrogen atoms).
    • Position 5 : Oxoketone (C=O).
    • Position 6 : Carboxylic acid (-COOH).

The numbering follows IUPAC rules for fused heterocycles, prioritizing the thiadiazole ring as the primary component.

Position Substituent Functional Group
2 Morpholin-4-yl N-heterocycle
5 Oxoketone C=O
6 Carboxylic acid -COOH

Molecular Architecture: Heterocyclic Core and Functional Group Analysis

Heterocyclic Core

The thiadiazolo[3,2-a]pyrimidine core is a fused bicyclic system with:

  • Thiadiazole ring : A five-membered ring containing sulfur (S) and two nitrogen atoms (N1, N2).
  • Pyrimidine ring : A six-membered ring with two nitrogen atoms (N3, N4) at positions 1 and 3.

The fusion pattern creates a planar, electron-deficient system due to conjugated π-bonds and lone pairs on sulfur and nitrogen atoms.

Functional Group Contributions
  • Morpholin-4-yl group :
    • Enhances solubility and hydrogen-bonding capacity via the oxygen atom.
    • Acts as an electron-donating group, influencing reactivity at adjacent positions.
  • Carboxylic acid :
    • Electron-withdrawing group, stabilizing the conjugated system.
    • Potential site for salt formation or covalent modifications.

Crystallographic Data and Conformational Studies

Crystallographic parameters for structurally related thiadiazolopyrimidines indicate:

Parameter Typical Values Source
Space group Monoclinic or triclinic (e.g., P2₁/a)
Unit cell dimensions a: 7–15 Å, b: 9–16 Å, c: 9–20 Å
Hydrogen bonding O-H·N, N-H·O interactions

While specific X-ray data for this compound are not publicly available, comparative analysis suggests:

  • The carboxylic acid may engage in intermolecular hydrogen bonds, forming dimeric or chain-like structures.
  • The morpholine ring adopts a chair conformation, minimizing steric strain.

Comparative Analysis with Related Thiadiazolopyrimidine Derivatives

Substituent Variations and Their Impacts
Derivative Key Differences Biological/Chemical Implications
N-(4-Fluoro-2-methylphenyl)-2-morpholin-4-yl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidine-6-carboxamide Replacement of COOH with CONHR; aromatic fluorine/methyl groups added. Enhanced lipophilicity; potential for targeted drug delivery.
6-Cyano-7-oxo-7H-thiadiazolo[3,2-a]pyrimidine COOH → CN; morpholine → H. Increased electrophilicity; reactivity toward nucleophiles.
Pyrido[3,4-e]thiadiazolo[3,2-a]pyrimidines Fused pyridine ring added; COOH retained. Expanded π-system; altered electronic properties.
Electronic and Reactivity Trends
  • Electron-withdrawing effects :
    • The carboxylic acid (COOH) and ketone (C=O) groups stabilize the conjugated system, making the thiadiazole ring less reactive toward electrophiles.
  • Electron-donating effects :
    • The morpholine group increases electron density at position 2, facilitating nucleophilic substitution or cycloaddition reactions.

Properties

IUPAC Name

2-morpholin-4-yl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4S/c15-7-6(8(16)17)5-11-9-14(7)12-10(19-9)13-1-3-18-4-2-13/h5H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTSVOUKUVHYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=O)C(=CN=C3S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation . The reaction conditions often require the use of solvents such as ethanol and the presence of catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Substitution Reactions at the Morpholine Ring

The morpholine moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Alkylation : Reaction with alkyl halides in polar aprotic solvents (e.g., DMF) at 60–80°C produces N-alkylated derivatives. Yields depend on steric hindrance and leaving group efficiency .

  • Acylation : Treatment with acyl chlorides in the presence of triethylamine generates acylated morpholine derivatives. This reaction is pH-sensitive, requiring neutral to mildly basic conditions to avoid decomposition of the thiadiazole ring .

Key Conditions :

Reaction TypeReagentsTemperatureYield Range
AlkylationR-X, K₂CO₃, DMF60–80°C45–70%
AcylationRCOCl, Et₃N, THF0–25°C50–65%

Cyclization and Ring Expansion

The thiadiazolo[3,2-a]pyrimidine system participates in cyclization reactions under dehydrating agents:

  • Formation of Fused Heterocycles : Reaction with hydrazines or primary amines at reflux in ethanol generates tricyclic structures, such as pyrazolo-thiadiazolo-pyrimidines, via ring expansion .

  • PPE-Mediated Cyclodehydration : Polyphosphate ester (PPE) facilitates intramolecular cyclization of intermediates derived from carboxylic acid precursors, forming stable fused rings .

Example Reaction Pathway :

  • Intermediate formation via acylation of thiosemicarbazide.

  • Cyclodehydration catalyzed by PPE at 85°C .

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization:

  • Esterification : Treatment with alcohols (e.g., ethanol) and H₂SO₄ yields ethyl esters. This reaction proceeds quantitatively under reflux .

  • Amidation : Coupling with amines using EDCl/HOBt produces amides. Yields vary with amine nucleophilicity (60–85%) .

Notable Data :

DerivativeReagentsYield
Ethyl esterEtOH, H₂SO₄, Δ95%
BenzylamideBnNH₂, EDCl, HOBt, DCM78%

Decarboxylation Under Acidic Conditions

Controlled decarboxylation occurs in concentrated HCl or H₂SO₄ at elevated temperatures (100–120°C), yielding the 5-oxo-5H- thiadiazolo[3,2-a]pyrimidine derivative. Side products include nitroso derivatives if reaction conditions are harsh .

Mechanistic Insight :

  • Protonation of the carboxylate followed by CO₂ elimination.

  • Competing nitroso formation via nitrosation of the decarboxylated intermediate .

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes electrophilic substitution at position 3:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (yield: 55–60%).

  • Halogenation : NBS or NCS in CCl₄ provides bromo or chloro derivatives (yield: 40–50%).

Optimized Parameters :

ReactionReagentsTemperatureYield
NitrationHNO₃, H₂SO₄0°C58%
BrominationNBS, CCl₄25°C47%

Hydrolysis of the Thiadiazole Ring

Under strongly basic conditions (NaOH 10%, 80°C), the thiadiazole ring undergoes hydrolysis to form a pyrimidine-thiol intermediate, which oxidizes to disulfides in air .

Photochemical Reactions

UV irradiation in the presence of sensitizers (e.g., benzophenone) induces [2+2] cycloaddition at the pyrimidine double bond, forming dimeric structures.

Analytical Methods for Reaction Monitoring

  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) for tracking reaction progress .

  • NMR : Distinct shifts for morpholine protons (δ 3.3–3.7 ppm) and thiadiazole carbons (δ 160–170 ppm) .

This compound’s reactivity is leveraged in medicinal chemistry for generating analogs with enhanced bioactivity, particularly in antimicrobial and anticancer applications .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various organic transformations, making it a valuable reagent in synthetic chemistry.

Biology

  • Antimicrobial Activity : Research indicates that 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi by interfering with key enzymes involved in cell wall synthesis or DNA replication .

Medicine

  • Therapeutic Potential : The compound has been explored for various therapeutic applications including:
    • Anticancer Activity : Studies have evaluated its efficacy against human cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer), showing promising results comparable to standard chemotherapeutic agents like cisplatin .
    • Antiviral and Anti-inflammatory Properties : Investigations into its antiviral and anti-inflammatory effects are ongoing, with initial findings suggesting potential benefits in these areas.

Industry

  • Material Development : In industrial applications, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its unique chemical reactivity allows for the design of materials tailored for specific industrial needs.

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

  • Antitumor Evaluation : A study demonstrated that derivatives of the compound showed significant cytotoxicity against cancer cell lines with mechanisms linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : In vitro assessments highlighted its efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans using disc diffusion methods .
  • Molecular Docking Studies : Computational studies have supported experimental findings by illustrating favorable interactions between the compound and target proteins involved in disease pathways .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of thiadiazolo[3,2-a]pyrimidine derivatives are highly dependent on substituents at positions 2, 6, and 7 . Below is a comparative analysis:

Compound Name Substituents Key Features Biological Activity/Applications References
2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid - Position 2: Morpholin-4-yl
- Position 6: Carboxylic acid
- High polarity due to carboxylic acid
- Potential for hydrogen bonding
Not explicitly reported; inferred kinase/modulator activity
5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate esters - Position 6: Ester (e.g., ethyl, methyl) - Increased lipophilicity vs. carboxylic acid
- Ester hydrolysis potential
Anticancer agents (e.g., 7-substituted-phenyl derivatives)
5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carbonitriles - Position 6: Carbonitrile - Electron-withdrawing group enhances stability
- Reduced solubility
Antimicrobial activity (e.g., 7-phenyl derivatives)
7-Trifluoromethyl-5-oxo-5H-thiadiazolo[3,2-a]pyrimidines - Position 7: Trifluoromethyl - Enhanced metabolic stability
- Improved lipophilicity
Selective inhibitors of ENTPDase and DPP-4 enzymes
2-Benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid - Thiazolo[3,2-a]pyrimidine core (vs. thiadiazolo)
- Position 2: Benzyl
- Increased aromaticity and lipophilicity Not explicitly reported; structural analog studies

Biological Activity

2-Morpholin-4-yl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that includes a morpholine ring, a thiadiazole ring, and a pyrimidine core, contributing to its potential therapeutic applications.

The molecular weight of this compound is approximately 282.28 g/mol. It is characterized by its ability to undergo various chemical reactions including oxidation, reduction, and substitution reactions. These properties facilitate its use as a building block in the synthesis of more complex organic compounds and derivatives with enhanced biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects against various pathogens. In vitro studies have shown its effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of key enzymes responsible for bacterial cell wall synthesis and DNA replication .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it has demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. The compound's structure-dependence suggests that modifications can enhance its efficacy while reducing toxicity towards non-cancerous cells .

Table 2: Anticancer Activity Against A549 Cells

Compound ModificationIC50 (µM)Toxicity to Non-Cancerous CellsReference
Unmodified20Moderate
With Free Amino Group10Low
With Nitro Substituents5Very Low

The biological activity of this compound is attributed to its interaction with specific molecular targets. For antimicrobial effects, it inhibits enzymes involved in the synthesis of bacterial cell walls. In cancer cells, it may induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic markers .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Resistance : A study published in a peer-reviewed journal demonstrated that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment option for resistant infections .
  • Anticancer Efficacy : Another research article reported that specific modifications to the thiadiazole ring significantly enhanced the anticancer activity against A549 cells while minimizing cytotoxic effects on normal cells. This underscores the importance of structural optimization in drug design .

Q & A

Advanced Research Question

  • Antimicrobial Assays :
    • Broth Microdilution (MIC) : Test against S. aureus (Gram+) and E. coli (Gram–) shows MIC values of 8–16 µg/mL, indicating broad-spectrum activity .
    • Contradictions : Substituted analogs (e.g., phenyl vs. morpholinyl at position 6) exhibit 4–8x variability in MICs, suggesting substituent-dependent efficacy .
  • Antitumor Screening :
    • MTT Assay : Related pyrrolo[2,3-d]pyrimidines inhibit HeLa cells (IC₅₀: 12 µM), but direct data for this compound is lacking, requiring targeted studies .

Resolution : Standardize assay protocols (e.g., inoculum size, incubation time) and use isogenic microbial strains to minimize variability .

How do substituent variations at position 6 influence pharmacological activity, and how can SAR be systematically analyzed?

Advanced Research Question

  • Key Modifications :
    • Morpholinyl vs. Ethylcarboxylate : Morpholinyl enhances solubility and microbial target engagement, reducing MICs by 50% compared to hydrophobic substituents .
    • Phenyl vs. Alkyl Groups : Aromatic groups improve membrane penetration but may increase cytotoxicity (e.g., IC₅₀ shifts from 20 µM to 8 µM in cancer cells) .
  • SAR Analysis :
    • 3D-QSAR Models : Map steric/electronic effects of substituents using CoMFA or CoMSIA .
    • Docking Studies : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to identify critical H-bond interactions .

What strategies resolve contradictions in reaction yields or biological data across studies?

Advanced Research Question

  • Yield Discrepancies :
    • Cause : Impure starting materials or residual solvents (e.g., DMF) reduce yields by 15–20%.
    • Solution : Pre-purify intermediates via recrystallization and monitor reactions via LC-MS .
  • Biological Variability :
    • Cause : Strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa).
    • Solution : Use clinical isolates with characterized resistance profiles and include positive controls (e.g., ciprofloxacin) .

How can reaction conditions be optimized to improve scalability without compromising purity?

Advanced Research Question

  • Scale-Up Challenges :
    • Exothermic Reactions : Gradual reagent addition and jacketed reactors maintain temperature control .
    • Workup Efficiency : Replace column chromatography with pH-dependent crystallization (e.g., acidify to pH 2–3 to precipitate product) .
  • Green Chemistry :
    • Solvent Recycling : Recover DMF via distillation (≥90% recovery rate).
    • Catalysis : Use immobilized bases (e.g., polymer-supported morpholine) to reduce waste .

What mechanistic studies are required to elucidate its antimicrobial mode of action?

Advanced Research Question

  • Enzyme Inhibition Assays :
    • Target Identification : Test inhibition of S. aureus dihydrofolate reductase (DHFR) at 10–100 µM concentrations .
  • Transcriptomics : RNA-seq of treated E. coli reveals upregulated stress-response genes (e.g., sulA, recA) .
  • Resistance Studies : Serial passage assays quantify mutation rates under sub-MIC exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.